2,2'-(1,3-Dioxane-5,5-diyl)diacetic acid
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Overview
Description
2,2’-(1,3-Dioxane-5,5-diyl)diacetic acid is an organic compound characterized by the presence of a 1,3-dioxane ring and two acetic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Dioxane-5,5-diyl)diacetic acid typically involves the reaction of 1,3-dioxane with acetic acid derivatives under controlled conditions. One common method is the esterification of 1,3-dioxane-2,2-diacetic acid diethyl ester, followed by hydrolysis to yield the desired diacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and productivity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Dioxane-5,5-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
2,2’-(1,3-Dioxane-5,5-diyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Dioxane-5,5-diyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-2,2-diacetic acid diethyl ester: A related compound with similar structural features but different functional groups.
1,1-Cyclohexanediacetic acid: Another compound with a cyclohexane ring instead of a dioxane ring.
Uniqueness
2,2’-(1,3-Dioxane-5,5-diyl)diacetic acid is unique due to its 1,3-dioxane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
62163-36-4 |
---|---|
Molecular Formula |
C8H12O6 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-[5-(carboxymethyl)-1,3-dioxan-5-yl]acetic acid |
InChI |
InChI=1S/C8H12O6/c9-6(10)1-8(2-7(11)12)3-13-5-14-4-8/h1-5H2,(H,9,10)(H,11,12) |
InChI Key |
MEPNBDLOHXMZBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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